2-Amino-N-ethyl-N-(2-methoxy-benzyl)-acetamide
Description
Chemical Structure and Synthesis 2-Amino-N-ethyl-N-(2-methoxy-benzyl)-acetamide is a tertiary acetamide derivative featuring a 2-methoxy-benzyl group, an ethyl group, and an amino substituent on the acetamide backbone. For example, N-(2-methoxy-benzyl)-acetamide (2MBA) is synthesized via refluxing 2-methoxy-benzylamine with acetic acid in ethanol . Adapting this approach, the target compound may involve additional steps such as alkylation or reductive amination to introduce the ethyl and amino groups, as seen in related tertiary amine syntheses .
Properties
IUPAC Name |
2-amino-N-ethyl-N-[(2-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-3-14(12(15)8-13)9-10-6-4-5-7-11(10)16-2/h4-7H,3,8-9,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMOTNHUIFTBQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1OC)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-ethyl-N-(2-methoxy-benzyl)-acetamide can be achieved through a multi-step process involving the following key steps:
Formation of the Intermediate: The initial step involves the reaction of 2-methoxybenzyl chloride with ethylamine to form N-ethyl-N-(2-methoxybenzyl)amine.
Acetylation: The intermediate is then acetylated using acetic anhydride to yield N-ethyl-N-(2-methoxybenzyl)acetamide.
Amination: Finally, the acetamide is subjected to amination using ammonia or an amine source to introduce the amino group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-ethyl-N-(2-methoxy-benzyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Biological Activities
The compound exhibits several biological activities, which are crucial for its application in drug development and other fields:
Antimicrobial Activity
Research indicates that compounds with similar structures demonstrate significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentrations (MICs) often range between 2 µg/ml to 50 µg/ml against pathogens such as Staphylococcus aureus and Escherichia coli .
Neuroprotective Effects
Studies suggest that this compound may possess neuroprotective properties. It has been evaluated for its ability to inhibit reactive oxygen species (ROS) production, promoting neuronal survival in models of neurodegeneration .
Anti-inflammatory Properties
The anti-inflammatory potential of compounds like 2-Amino-N-ethyl-N-(2-methoxy-benzyl)-acetamide has been documented. It may modulate immune responses and reduce cytokine release, which could be beneficial in treating inflammatory conditions .
Case Studies
Several case studies illustrate the efficacy of related compounds:
- Antimicrobial Study : A series of derivatives were synthesized and tested for their antibacterial activity against E. coli and S. aureus. Modifications in structure significantly influenced antimicrobial potency, with some derivatives outperforming standard antibiotics .
- Neuroprotective Study : In vitro assays demonstrated that certain analogs could protect neuronal cells from oxidative stress-induced apoptosis, suggesting a potential therapeutic role in neurodegenerative diseases like Alzheimer's .
Comparative Analysis of Related Compounds
A comparison table highlighting the biological activities of structurally related compounds is presented below:
| Compound Name | Activity Type | Target Organism/Cell Line | MIC/Effectiveness |
|---|---|---|---|
| This compound | Antimicrobial | E. coli, S. aureus | MIC = 2-50 µg/ml |
| Benzimidazole Derivative A | Antimicrobial | E. coli | MIC = 5 µg/ml |
| Benzimidazole Derivative B | Neuroprotective | PC12 Cells | Significant protection |
| Benzimidazole Derivative C | Anti-inflammatory | Macrophage Cell Line | Reduced cytokine release |
Mechanism of Action
The mechanism of action of 2-Amino-N-ethyl-N-(2-methoxy-benzyl)-acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations :
Antimicrobial Activity
Physical and Spectroscopic Properties
Spectroscopic Data
- IR Spectroscopy: Acetamide derivatives show characteristic N-H stretches (~3300 cm⁻¹) and carbonyl (C=O) peaks (~1650 cm⁻¹). Substituents like methoxy or amino groups introduce additional bands (e.g., O-CH₃ at ~1250 cm⁻¹) .
- NMR : The 2-methoxy-benzyl group would produce distinct aromatic protons (δ 6.8–7.4 ppm) and methoxy singlet (~δ 3.8 ppm), while the ethyl group contributes to methyl/methylene signals (δ 1.0–1.5 ppm) .
Thermal Properties
- Methoxy-substituted acetamides generally exhibit higher melting points than aliphatic analogs due to crystalline packing facilitated by aromatic stacking .
Biological Activity
2-Amino-N-ethyl-N-(2-methoxy-benzyl)-acetamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, potential therapeutic applications, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is CHNO, with a molecular weight of 222.28 g/mol. The compound features an amine functional group, an ethyl substituent, and a methoxybenzyl moiety, which contribute to its biological interactions and activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate the activity of enzymes or receptors, influencing various signaling pathways. The presence of the methoxy group enhances its electrophilic properties, allowing for potential interactions in electrophilic aromatic substitution reactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. Its structural similarity to other acetamide derivatives suggests it may inhibit bacterial growth effectively. The following table summarizes the antimicrobial activity compared to similar compounds:
| Compound Name | Structure Features | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Methoxybenzyl group | TBD |
| 2-Amino-N-(4-methoxybenzyl)-acetamide | Similar amine structure | TBD |
| N-Ethyl-N-(4-hydroxybenzyl)-acetamide | Hydroxy substituent | TBD |
Note: Specific MIC values for this compound are still under investigation but are anticipated to be comparable to those of established antimicrobial agents.
Anticancer Activity
The compound has shown promise in anticancer research. It was evaluated for its ability to inhibit telomerase activity in various cancer cell lines. The following table illustrates the percentage inhibition observed:
| Compound | A549 (Lung Cancer) | HCC44 (Liver Cancer) | NCI-H23 (Lung Cancer) |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Compound 36b | 18.1 ± 5.4% | 54.4 ± 4.4% | 25.1 ± 3.2% |
This data indicates that the compound may effectively suppress telomerase, a critical enzyme in cancer cell proliferation .
Synthesis and Evaluation
Research has demonstrated various synthetic routes for producing this compound, emphasizing its role as a precursor in drug development. For instance, molecular docking studies have been employed to predict its interactions with different biological targets, enhancing our understanding of its potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
